1-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]naphthalen-2-ol
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Overview
Description
1-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]naphthalen-2-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalen-2-ol core linked to a phenyl group substituted with octafluoropentyl and trifluoromethyl groups, making it highly fluorinated and potentially useful in specialized chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]naphthalen-2-ol typically involves multiple steps:
Formation of the Naphthalen-2-ol Core: The naphthalen-2-ol core can be synthesized through various methods, including the reduction of naphthalene derivatives or the hydroxylation of naphthalene.
Introduction of the Phenyl Group: The phenyl group with octafluoropentyl and trifluoromethyl substitutions is introduced through electrophilic aromatic substitution reactions. This step often requires the use of strong acids or bases as catalysts.
Formation of the Imine Linkage: The imine linkage is formed by reacting the substituted phenyl group with an appropriate amine under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or molecular sieves to remove water.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalen-2-ol core can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imine linkage can be reduced to form amines.
Substitution: The fluorinated phenyl group can undergo nucleophilic aromatic substitution due to the electron-withdrawing effects of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or reduced aromatic compounds.
Substitution: Substituted aromatic compounds with new functional groups replacing fluorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex fluorinated organic molecules.
Biology: Potential use in studying fluorine’s effects on biological systems due to its high fluorine content.
Medicine: Investigated for its potential as a diagnostic tool or therapeutic agent, particularly in imaging techniques due to its unique structural properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]naphthalen-2-ol exerts its effects depends on its application:
Molecular Targets: In biological systems, it may interact with specific proteins or enzymes, altering their function due to its unique structure.
Pathways Involved: It could influence pathways related to fluorine metabolism or signal transduction, depending on its specific interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol: Similar structure but lacks the extensive fluorination, making it less hydrophobic and potentially less bioactive.
1-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-phenyl}imino)methyl]naphthalen-2-ol: Similar but without the trifluoromethyl group, affecting its electronic properties and reactivity.
Uniqueness
1-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]naphthalen-2-ol is unique due to its high degree of fluorination, which imparts distinct electronic, hydrophobic, and steric properties. These characteristics make it particularly valuable in applications requiring specific interactions with fluorine atoms or unique structural features.
Properties
Molecular Formula |
C23H14F11NO2 |
---|---|
Molecular Weight |
545.3 g/mol |
IUPAC Name |
1-[[2-(2,2,3,3,4,4,5,5-octafluoropentoxy)-5-(trifluoromethyl)phenyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C23H14F11NO2/c24-19(25)21(28,29)23(33,34)20(26,27)11-37-18-8-6-13(22(30,31)32)9-16(18)35-10-15-14-4-2-1-3-12(14)5-7-17(15)36/h1-10,19,36H,11H2 |
InChI Key |
KUZGEQHWYLYHPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=C(C=CC(=C3)C(F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
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